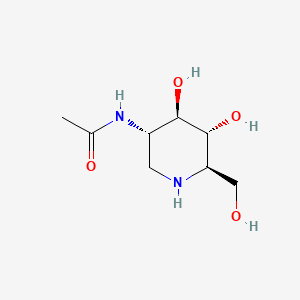

2-Acetamido-1,2-Dideoxynojirmycin

概要

説明

アセチルアミノデオキシノジリマイシン: は、特にヘキソサミニダーゼに対する強力な阻害効果で知られる合成イミノ糖誘導体です。この化合物は、さまざまなリソソーム蓄積症やその他の疾患の治療における潜在的な治療的用途のため、大きな注目を集めています。

準備方法

合成経路と反応条件: アセチルアミノデオキシノジリマイシンの合成は、通常、対応するニトロ糖またはアジド糖の立体選択的還元、続いてアシル化を含む。 一般的な方法の1つは、2-ニトロ-1,2-ジデオキシ-D-グルシトールの対応するアミンへの還元を含み、続いてアセチル化されてアセチルアミノデオキシノジリマイシンが得られる。 .

工業的生産方法: アセチルアミノデオキシノジリマイシンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、連続フロー合成や高速液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されることがよくあります。

化学反応の分析

反応の種類: アセチルアミノデオキシノジリマイシンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するオキソ誘導体を生成するために酸化することができます。

還元: 還元反応により、さまざまなアミン誘導体が得られます。

置換: 求核置換反応により、さまざまな官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)と水素化リチウムアルミニウム(LiAlH₄)は、頻繁に使用される還元剤です。

置換: ハロアルカンやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、オキソ誘導体、アミン誘導体、置換イミノ糖などの、アセチルアミノデオキシノジリマイシンのさまざまな誘導体があります。

科学研究への応用

化学: 化学では、アセチルアミノデオキシノジリマイシンは、N-アセチルグルコサミニダーゼのアフィニティー精製のためのリガンドとして使用されます。 遷移状態アナログ阻害剤として役立ち、グリコシダーゼの同定と特性評価を支援します。 .

生物学: 生物学的調査では、この化合物は、酵素のメカニズムを研究し、特定のグリコシダーゼを阻害するために使用され、糖タンパク質と糖脂質を含む細胞プロセスについての洞察を提供します。

医学: 医学的に、アセチルアミノデオキシノジリマイシンは、グリコサミノグリカンを分解する酵素を阻害することにより、リソソーム蓄積症の治療に有望です。また、がん治療と抗ウイルス治療の可能性も検討されています。

産業: 産業分野では、アセチルアミノデオキシノジリマイシンは、医薬品の製造やさまざまな研究用途における生化学的ツールとして使用されます。

科学的研究の応用

Chemical Properties and Structure

The compound has the chemical formula and features an acetamido group along with two deoxygenated carbon atoms. Its structural similarity to natural sugars allows it to interact with various enzymes involved in carbohydrate metabolism, making it a valuable tool for research and therapeutic applications.

Enzyme Inhibition

One of the primary applications of 2-Acetamido-1,2-Dideoxynojirmycin is its role as an enzyme inhibitor . It has been shown to inhibit several key enzymes:

- α-Glucosidase : This enzyme is crucial for carbohydrate digestion. Inhibition of α-glucosidase can help manage blood sugar levels in diabetic patients by slowing the absorption of carbohydrates.

- β-Glucosidases : These enzymes are involved in lysosomal degradation processes. The inhibition of specific β-glucosidases may have implications for treating lysosomal storage disorders.

- Hexosaminidases : this compound selectively inhibits certain isoforms of hexosaminidases, which are important in the metabolism of glycoproteins and glycolipids. This property suggests potential therapeutic applications in treating glycosylation disorders and certain cancers .

Therapeutic Applications

The compound's ability to inhibit glycosidases positions it as a candidate for various therapeutic applications:

- Diabetes Management : By inhibiting α-glucosidase, this compound may help regulate blood glucose levels, making it a potential adjunct therapy for diabetes.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties by disrupting the cell wall synthesis or carbohydrate metabolism in certain bacteria and fungi. This opens avenues for exploring its use in treating infections.

- Cancer Treatment : Its selective inhibition of hexosaminidases could be leveraged in cancer therapies where glycosylation plays a role in tumor progression .

Structural Studies and Mechanisms

Structural analyses using techniques such as X-ray crystallography have provided insights into how this compound binds to its target enzymes. These studies reveal its competitive inhibition mechanism, which is vital for optimizing its use in drug development .

Comparative Analysis with Related Compounds

The following table outlines some compounds related to this compound, highlighting their structural similarities and biological activities:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-Acetylglucosamine | Similar backbone | Natural substrate for glycosylation |

| 1-Deoxynojirimycin | Lacks acetamido group | Inhibitor of glycosidases |

| 2-Acetamido-1-deoxy-1-nojirimycin | One less deoxygenated | Selective hexosaminidase inhibitor |

What distinguishes 2-Acetamido-1,2-Dideoxynojirimycin is its dual inhibition capability against specific hexosaminidases while maintaining favorable pharmacokinetic properties due to its unique structural modifications.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 2-Acetamido-1,2-Dideoxynojirimycin:

- Inhibition Studies : Research has demonstrated that this compound exhibits strong inhibitory effects on α-N-acetyl-galactosaminidases with sub-micromolar inhibitory constants (K_i), indicating its potential as a therapeutic agent .

- Genetic Disease Applications : In a study involving genetic testing for Sanfilippo syndrome (a type of mucopolysaccharidosis), the compound's interactions with specific enzymes were crucial for understanding the disease's biochemical basis and developing targeted therapies .

- Structure-Activity Relationship Analysis : Detailed structural studies have elucidated how variations in the compound's structure influence its binding affinity and inhibitory potency against various enzymes, guiding future drug design efforts .

作用機序

アセチルアミノデオキシノジリマイシンは、グリコシダーゼ基質の遷移状態を模倣することにより効果を発揮し、これらの酵素を阻害します。グリコシダーゼの活性部位に結合し、グリコシド結合の加水分解を防ぎます。この阻害は、糖タンパク質と糖脂質の代謝を含むさまざまな分子経路に影響を与えます。

類似の化合物との比較

類似の化合物:

デオキシノジリマイシン: グリコシダーゼ阻害特性が類似している別のイミノ糖。

ミグリトール: 抗糖尿病薬として使用される誘導体。

ボグリボース: 糖尿病の管理に使用される別のグリコシダーゼ阻害剤。

独自性: アセチルアミノデオキシノジリマイシンは、ヘキソサミニダーゼに対する特異的な阻害効果とそのリソソーム蓄積症における潜在的な治療的用途のためにユニークです。構造修飾により、他のイミノ糖と比較して、選択性と効力が向上しています。

類似化合物との比較

Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.

Miglitol: A derivative used as an antidiabetic agent.

Voglibose: Another glycosidase inhibitor used in diabetes management.

Uniqueness: Acetamidodideoxynojirimycin is unique due to its specific inhibitory effects on hexosaminidases and its potential therapeutic applications in lysosomal storage disorders. Its structural modifications enhance its selectivity and potency compared to other iminosugars.

生物活性

2-Acetamido-1,2-Dideoxynojirimycin (ADNJ) is a synthetic iminosugar compound recognized for its significant biological activity, particularly as an inhibitor of glycosidases. It exhibits potential therapeutic applications in managing metabolic disorders and infections due to its ability to interact with various enzymes involved in carbohydrate metabolism.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₆N₂O₄

- Structural Features : Contains an acetamido group and two deoxygenated carbon atoms, classifying it as an iminosugar. This structural modification enhances its interaction with glycosidases compared to natural sugars.

Enzyme Inhibition

ADNJ primarily acts as a competitive inhibitor of several glycosidases, which are enzymes that cleave glycosidic bonds in carbohydrates. The compound has shown effectiveness against:

- α-glucosidase : Inhibiting this enzyme can help manage blood sugar levels, making it a candidate for diabetes treatment.

- β-glucosidases : Targeting these enzymes may have implications for lysosomal storage disorders.

- Hexosaminidases : ADNJ selectively inhibits specific isoforms of hexosaminidases, which are crucial in the metabolism of glycoproteins and glycolipids, showing potential in treating glycosylation disorders and certain cancers .

Antimicrobial Properties

Research indicates that ADNJ possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi by interfering with their cell wall synthesis or carbohydrate metabolism. This suggests potential applications in treating bacterial and fungal infections.

Studies utilizing X-ray crystallography have elucidated the binding mechanism of ADNJ to its target enzymes. For instance, it has been shown to bind tightly to the active site of glycoside hydrolases, demonstrating a significantly lower dissociation constant () compared to other known inhibitors:

| Inhibitor | (μM) | Binding Affinity |

|---|---|---|

| ADNJ | 3.6 ± 0.3 | High |

| PUGNAc | 6.2 ± 0.1 | Moderate |

| 6AcCAS | 92 ± 5 | Low |

ADNJ's competitive inhibition pattern suggests that it binds at the same site as natural substrates, effectively blocking their access and preventing enzymatic activity .

Case Study 1: Mucopolysaccharidosis III (MPS III)

A study highlighted the use of ADNJ in the context of MPS III, a disorder characterized by the accumulation of glycosaminoglycans due to enzyme deficiencies. The compound demonstrated a significant ability to inhibit β-N-acetylglucosaminidase activity, which is crucial for managing symptoms associated with this condition .

Case Study 2: Antimicrobial Efficacy

In another investigation, ADNJ was tested against various bacterial strains. Results indicated that it effectively inhibited growth by disrupting carbohydrate metabolism pathways essential for bacterial survival. This opens avenues for developing new antimicrobial therapies based on its structure and mechanism.

特性

IUPAC Name |

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAQQUMMCVTAV-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909404 | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105265-96-1 | |

| Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。